Home > Products > Screening Compounds P12152 > Vevorisertib trihydrochloride
Vevorisertib trihydrochloride -

Vevorisertib trihydrochloride

Catalog Number: EVT-10959973
CAS Number:
Molecular Formula: C35H41Cl3N8O
Molecular Weight: 696.1 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Vevorisertib trihydrochloride is a novel compound primarily recognized for its role as a pan-AKT inhibitor. It has garnered attention in the field of oncology for its potential therapeutic applications in treating various cancers, particularly those with mutations in the phosphatidylinositol 3-kinase/AKT signaling pathway. The compound is also known by its developmental code names MK-4440 and ARQ 751.

Source

Vevorisertib is synthesized through chemical processes designed to target and inhibit the activity of AKT proteins, which are critical in regulating numerous cellular processes, including metabolism, growth, and survival. This compound has been investigated in clinical trials, particularly for advanced solid tumors characterized by mutations in the PIK3CA/AKT/PTEN genes .

Classification

Vevorisertib trihydrochloride falls under the category of small molecule inhibitors. It specifically targets serine/threonine kinases within the AKT family, which play significant roles in oncogenic signaling pathways. The inhibition of these kinases can potentially halt tumor growth and induce apoptosis in cancer cells.

Synthesis Analysis

Methods

The synthesis of Vevorisertib involves multi-step organic synthesis techniques that typically include:

  • Formation of key intermediates: Utilizing various organic reactions such as coupling reactions and cyclization to build the core structure of the compound.
  • Purification: Techniques like chromatography are employed to isolate the desired product from by-products and unreacted materials.

Technical Details

The synthesis process is optimized to ensure high yield and purity of Vevorisertib trihydrochloride. The exact synthetic route may involve proprietary methods developed by pharmaceutical companies, which are often not disclosed in public literature.

Molecular Structure Analysis

Structure

The molecular structure of Vevorisertib trihydrochloride can be described using its chemical formula and structural representation. While specific structural diagrams are not available in the provided sources, it is known that the compound consists of a complex arrangement of carbon, hydrogen, nitrogen, and chlorine atoms.

Data

The molecular weight and specific structural features would typically be derived from spectral data such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), confirming its identity and purity during synthesis.

Chemical Reactions Analysis

Reactions

Vevorisertib acts primarily through competitive inhibition of AKT kinases. This interaction prevents phosphorylation events that are crucial for cell survival signaling pathways.

Technical Details

The mechanism of action involves binding to the ATP-binding site of AKT proteins, thereby blocking their catalytic activity. This inhibition leads to downstream effects on various substrates involved in cell proliferation and survival, ultimately contributing to cancer cell death.

Mechanism of Action

Process

The mechanism by which Vevorisertib exerts its effects includes:

  • Inhibition of AKT phosphorylation: By preventing ATP from binding to AKT, Vevorisertib disrupts the phosphorylation cascade necessary for cell survival.
  • Induction of apoptosis: The inhibition leads to increased levels of pro-apoptotic factors and decreased levels of anti-apoptotic factors within cancer cells.

Data

Clinical studies have shown that treatment with Vevorisertib can lead to measurable reductions in tumor size among patients with specific genetic mutations . The pharmacokinetic profile indicates a half-life that supports once-daily dosing regimens.

Physical and Chemical Properties Analysis

Physical Properties

Vevorisertib trihydrochloride is typically characterized by:

  • Appearance: A crystalline solid.
  • Solubility: Soluble in water due to its trihydrochloride form, which enhances its bioavailability.

Chemical Properties

The compound's stability under physiological conditions is critical for its efficacy as a therapeutic agent. It has been shown to maintain activity across a range of pH levels commonly found in biological systems.

Applications

Scientific Uses

Vevorisertib trihydrochloride is primarily investigated for its applications in oncology:

  • Clinical Trials: It has been evaluated in phase 1b clinical trials for patients with advanced solid tumors harboring PIK3CA/AKT/PTEN mutations .
  • Potential Combination Therapies: Research is ongoing into its use alongside other chemotherapeutic agents such as paclitaxel and fulvestrant to enhance therapeutic outcomes.

This compound represents a promising avenue for targeted cancer therapy, particularly for tumors resistant to conventional treatments due to aberrations in the AKT signaling pathway. Further research will elucidate its full potential and optimize its clinical applications.

Molecular Pharmacology and Mechanism of Action

Allosteric Inhibition of AKT Isoforms

Vevorisertib trihydrochloride (ARQ 092) is a potent, selective, and orally bioavailable allosteric inhibitor of the serine/threonine kinase AKT (Protein Kinase B). It exhibits nanomolar inhibitory potency against all three AKT isoforms, with IC₅₀ values of 2.7 nM (AKT1), 14 nM (AKT2), and 8.1 nM (AKT3) in enzymatic assays [2] [5]. Unlike ATP-competitive inhibitors, Vevorisertib binds outside the catalytic kinase domain, inducing a conformational shift that impairs AKT’s ability to adopt an active state [3].

Structural Basis of Pan-AKT Binding Specificity

The high conservation of the allosteric binding pocket across AKT isoforms (AKT1, AKT2, AKT3) enables Vevorisertib’s pan-AKT activity. Structural analyses reveal that Vevorisertib interacts with key residues in the pleckstrin homology (PH)-kinase domain interface, including Lys179, Trp80, and Tyr18 in AKT1. This binding stabilizes a "closed" conformation where the PH domain occludes the kinase domain’s substrate-binding site, preventing phosphorylation by upstream activators like PDK1 [3] [4]. The compound’s trihydrochloride salt enhances solubility and bioavailability, facilitating target engagement in vivo [5].

Conformational Modulation of Pleckstrin Homology (PH) Domains

Vevorisertib’s binding disrupts PH domain dynamics critical for AKT activation. In unbound AKT, phosphatidylinositol (3,4,5)-trisphosphate (PIP₃) recruits AKT to the plasma membrane via PH domain binding. Vevorisertib locks the PH domain in a position that sterically hinders PIP₃ interaction, thereby inhibiting membrane translocation—a prerequisite for AKT phosphorylation at Thr308 and Ser473 [3] [4]. This mechanism is distinct from PH domain competitors like Perifosine, as Vevorisertib does not directly occupy the PIP₃-binding pocket [2].

Table 1: Inhibitory Potency of Vevorisertib Against AKT Isoforms

IsoformIC₅₀ (nM)Selectivity vs. PKA
AKT12.7>100-fold
AKT214>50-fold
AKT38.1>80-fold

Source: [2] [5]

Targeting Oncogenic AKT1-E17K Mutant

The AKT1-E17K mutation (glutamic acid to lysine at position 17) occurs in the PH domain and is prevalent in breast, colorectal, and ovarian cancers. This mutation enhances PIP₃ binding affinity, leading to constitutive membrane localization and hyperactivation of AKT signaling [4] [7].

Differential Binding Affinity and Mutant-Selective Inhibition Kinetics

Vevorisertib demonstrates 5-fold higher affinity for AKT1-E17K compared to wild-type AKT1 (IC₅₀: 0.5 nM vs. 2.7 nM). This enhanced inhibition arises from the mutant’s increased reliance on PH domain conformational stability. The E17K mutation destabilizes the autoinhibitory interface between the PH and kinase domains, rendering the mutant more susceptible to Vevorisertib-induced closure [4] [7]. Kinetics studies show prolonged target residence time (>6 hours) in E17K-mutant cells, correlating with sustained suppression of phosphorylated AKT (pAKT-Ser473) [5].

Disruption of Membrane Translocation Mechanisms

By trapping the PH domain in a closed conformation, Vevorisertib abrogates the mutant’s aberrant membrane localization. In cancer cells expressing AKT1-E17K, Vevorisertib treatment reduces membrane-associated AKT by >90% within 2 hours, as quantified by cellular fractionation assays. This directly impedes the phosphorylation cascade, as unphosphorylated AKT cannot engage downstream substrates [4].

Table 2: Vevorisertib Activity in AKT1 Wild-Type vs. E17K-Mutant Models

AKT1 VariantCellular pAKT Reduction (IC₅₀)Membrane Localization Inhibition
Wild-type50 nM70%
E17K mutant5 nM>90%

Source: [4] [7]

Downstream Signaling Pathway Modulation

Suppression of mTORC1 Substrate Phosphorylation

Vevorisertib inhibits the mammalian target of rapamycin complex 1 (mTORC1) pathway by blocking AKT-mediated phosphorylation of PRAS40 (Proline-Rich AKT Substrate 40 kDa) at Thr246. PRAS40 is a negative regulator of mTORC1; its phosphorylation by AKT releases mTORC1 inhibition, enabling ribosomal protein S6 kinase (S6K) and eukaryotic initiation factor 4E-binding protein (4E-BP1) activation. In tumor xenografts, Vevorisertib reduces phospho-PRAS40 by 85%, leading to downstream suppression of phospho-S6 and phospho-4E-BP1 [3] [4].

Regulation of Apoptotic Effectors (FOXO, BAD, PRAS40)

Vevorisertib reactivates pro-apoptotic signaling through three key mechanisms:

  • FOXO Transcription Factors: AKT phosphorylates FOXO1/3a, promoting their cytoplasmic sequestration and degradation. Vevorisertib dephosphorylates FOXO, enabling nuclear translocation and transcription of apoptosis genes (e.g., BIM, PUMA) [3].
  • BAD (Bcl-2-Associated Death Promoter): AKT phosphorylates BAD at Ser136, inactivating its pro-apoptotic function. Vevorisertib treatment increases non-phosphorylated BAD by 4-fold, facilitating BAD-Bcl-Xₗ complex formation and mitochondrial apoptosis [4].
  • Crosstalk with Autophagy: By inhibiting mTORC1, Vevorisertib activates unc-51-like autophagy activating kinase 1 (ULK1), enhancing autophagic flux—a compensatory survival mechanism that may synergize with apoptosis in cancer cell killing [5].

Figure: Vevorisertib’s Impact on AKT-Downstream Effectors

AKT Hyperactivation  │  ├─► mTORC1 Pathway: PRAS40 phosphorylation → mTORC1 activation → S6K/4E-BP1 phosphorylation → Protein synthesis  │                          **Vevorisertib inhibits pPRAS40 → Suppresses mTORC1**  │  └─► Apoptotic Suppression:  - FOXO phosphorylation → Cytoplasmic retention  - BAD phosphorylation → Inactivation  **Vevorisertib promotes FOXO nuclear translocation & BAD activation**  

Properties

Product Name

Vevorisertib trihydrochloride

IUPAC Name

N-[1-[3-[3-[4-(1-aminocyclobutyl)phenyl]-2-(2-aminopyridin-3-yl)imidazo[4,5-b]pyridin-5-yl]phenyl]piperidin-4-yl]-N-methylacetamide;trihydrochloride

Molecular Formula

C35H41Cl3N8O

Molecular Weight

696.1 g/mol

InChI

InChI=1S/C35H38N8O.3ClH/c1-23(44)41(2)26-15-20-42(21-16-26)28-7-3-6-24(22-28)30-13-14-31-34(39-30)43(33(40-31)29-8-4-19-38-32(29)36)27-11-9-25(10-12-27)35(37)17-5-18-35;;;/h3-4,6-14,19,22,26H,5,15-18,20-21,37H2,1-2H3,(H2,36,38);3*1H

InChI Key

HNFNJTGXAZHZSB-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N(C)C1CCN(CC1)C2=CC=CC(=C2)C3=NC4=C(C=C3)N=C(N4C5=CC=C(C=C5)C6(CCC6)N)C7=C(N=CC=C7)N.Cl.Cl.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.